molecular formula C13H10N6OS B7756925 4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile

Cat. No.: B7756925
M. Wt: 298.33 g/mol
InChI Key: RFWKCWCIAVDKDF-UHFFFAOYSA-N
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Description

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile is unique due to its specific combination of a triazolo-pyrimidine core with a sulfanylmethyl group and a benzonitrile moiety.

Properties

IUPAC Name

4-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWKCWCIAVDKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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